An In-depth Technical Guide to the Synthesis of Ph-Bis(C1-N-(C2-NH-Boc)2): A Key PROTAC Linker Intermediate
An In-depth Technical Guide to the Synthesis of Ph-Bis(C1-N-(C2-NH-Boc)2): A Key PROTAC Linker Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of tert-butyl (2-((2-((tert-butoxycarbonyl)amino)ethyl)(phenyl)amino)ethyl)carbamate, herein referred to by the shorthand designation Ph-Bis(C1-N-(C2-NH-Boc)2). This molecule is a valuable intermediate, often employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented as a two-stage process, commencing with the preparation of the diamine precursor, N,N-bis(2-aminoethyl)aniline, followed by the protection of the primary amine functionalities with tert-butoxycarbonyl (Boc) groups.
Synthetic Strategy Overview
The synthesis of Ph-Bis(C1-N-(C2-NH-Boc)2) is most effectively achieved through a two-step sequence. The first step involves the synthesis of the key intermediate, N,N-bis(2-aminoethyl)aniline. A reliable method for this is the conversion of the commercially available N,N-bis(2-hydroxyethyl)aniline to a suitable leaving group, followed by nucleophilic substitution with an amino group equivalent. The subsequent step is the protection of the two primary amine groups of N,N-bis(2-aminoethyl)aniline using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to yield the final product.
Below is a graphical representation of the overall synthetic workflow.
Caption: Overall synthetic workflow for Ph-Bis(C1-N-(C2-NH-Boc)2).
Experimental Protocols
Step 1: Synthesis of N,N-bis(2-aminoethyl)aniline
This procedure details the synthesis of the diamine precursor from N,N-bis(2-hydroxyethyl)aniline. The methodology involves a two-step process: conversion of the diol to a dichloride, followed by a Staudinger reaction or catalytic hydrogenation to obtain the diamine.
2.1.1. Synthesis of N,N-bis(2-chloroethyl)aniline
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Reaction: N,N-bis(2-hydroxyethyl)aniline is reacted with thionyl chloride (SOCl₂) to convert the hydroxyl groups into chlorides.
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Experimental Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve N,N-bis(2-hydroxyethyl)aniline (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
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Cool the solution to 0 °C in an ice bath.
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Slowly add thionyl chloride (2.2 equivalents) dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and carefully quench by pouring it into ice-cold saturated sodium bicarbonate (NaHCO₃) solution.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N,N-bis(2-chloroethyl)aniline, which can be used in the next step without further purification.
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2.1.2. Synthesis of N,N-bis(2-aminoethyl)aniline
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Reaction: The dichloride is converted to a diazide using sodium azide (B81097), followed by reduction to the diamine.
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Experimental Procedure (via azide):
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Dissolve N,N-bis(2-chloroethyl)aniline (1 equivalent) in dimethylformamide (DMF).
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Add sodium azide (2.5 equivalents) to the solution.
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Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
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After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3x).
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Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude N,N-bis(2-azidoethyl)aniline.
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Dissolve the crude diazide in methanol (B129727) or ethyl acetate.
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Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
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Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain N,N-bis(2-aminoethyl)aniline.
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Step 2: Synthesis of Ph-Bis(C1-N-(C2-NH-Boc)2)
This protocol describes the protection of the primary amine groups of N,N-bis(2-aminoethyl)aniline using di-tert-butyl dicarbonate.
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Reaction: The two primary amine groups of N,N-bis(2-aminoethyl)aniline are reacted with at least two equivalents of (Boc)₂O in the presence of a base.[1][2]
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Experimental Procedure:
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Dissolve N,N-bis(2-aminoethyl)aniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or a mixture of THF and water.[1]
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Add a base, such as triethylamine (B128534) (TEA, 2.2 equivalents) or sodium bicarbonate (NaHCO₃, 3 equivalents) if using an aqueous co-solvent.
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Cool the mixture to 0 °C.
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Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.2-2.5 equivalents) in the same solvent dropwise.[1]
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction for the disappearance of the starting material by TLC.
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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If using an aqueous system, extract the product with an organic solvent like ethyl acetate. If in an organic solvent, dilute with the solvent and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the pure Ph-Bis(C1-N-(C2-NH-Boc)2).
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Data Presentation
The following tables summarize the key quantitative data for the synthesis of Ph-Bis(C1-N-(C2-NH-Boc)2).
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| Step 1: N,N-bis(2-aminoethyl)aniline Synthesis | |||
| N,N-bis(2-hydroxyethyl)aniline | 181.23 | 1.0 | User Defined |
| Thionyl Chloride | 118.97 | 2.2 | Calculated |
| Sodium Azide | 65.01 | 2.5 | Calculated |
| 10% Pd/C | - | 0.05-0.10 | Catalytic |
| Step 2: Di-Boc Protection | |||
| N,N-bis(2-aminoethyl)aniline | 179.26 | 1.0 | From Step 1 |
| Di-tert-butyl dicarbonate | 218.25 | 2.2 | Calculated |
| Triethylamine | 101.19 | 2.2 | Calculated |
| Product | MW ( g/mol ) | Typical Yield | Physical Appearance |
| N,N-bis(2-chloroethyl)aniline | 218.12 | 85-95% | Yellowish Oil |
| N,N-bis(2-aminoethyl)aniline | 179.26 | 70-85% (over 2 steps) | Oil or Low-Melting Solid |
| Ph-Bis(C1-N-(C2-NH-Boc)2) | 379.51 | 80-95% | White to Off-White Solid |
Mandatory Visualizations
Logical Relationship of Synthesis Steps
Caption: Logical flow of the synthesis from starting material to final product.
Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions.
![Chemical Structure of 1,4-Bis({[bis(2-((tert-butoxycarbonyl)amino)ethyl)]amino}methyl)benzene](https://i.imgur.com/8Q4z5Yc.png)
